4-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one
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Overview
Description
4-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one is a heterocyclic organic compound that features a bromine atom and a pyridin-2-ylmethyl group attached to a pyridin-2(1H)-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one typically involves the bromination of 1-(pyridin-2-ylmethyl)pyridin-2(1H)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The pyridin-2-ylmethyl group can be oxidized to form corresponding N-oxides.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the pyridin-2(1H)-one core.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products
Substitution: Formation of 4-azido, 4-thio, or 4-alkoxy derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of de-brominated or reduced pyridin-2(1H)-one derivatives.
Scientific Research Applications
4-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors and other enzyme inhibitors.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: Utilized in the preparation of functional materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 4-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The bromine atom and the pyridin-2-ylmethyl group can interact with biological targets through hydrogen bonding, van der Waals interactions, and covalent bonding, leading to the modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-methylpyridin-2(1H)-one
- 4-Bromo-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one
- 4-Chloro-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one
Uniqueness
4-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one is unique due to the specific positioning of the bromine atom and the pyridin-2-ylmethyl group, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for the development of novel therapeutic agents and functional materials.
Properties
IUPAC Name |
4-bromo-1-(pyridin-2-ylmethyl)pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c12-9-4-6-14(11(15)7-9)8-10-3-1-2-5-13-10/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHMNWFPUPJQDGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN2C=CC(=CC2=O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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